2-Fluoro-5-phenylnicotinaldehyde
Description
2-Fluoro-5-phenylnicotinaldehyde (CAS: 1315339-43-5) is a fluorinated nicotinaldehyde derivative featuring a phenyl group at the 5-position and a fluorine atom at the 2-position of the pyridine ring. Its molecular formula is C₁₂H₈FNO, with a molecular weight of 201.20 g/mol. The compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds due to the electron-withdrawing fluorine and aldehyde functionality, which enhance reactivity in condensation and nucleophilic addition reactions .
Properties
IUPAC Name |
2-fluoro-5-phenylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-11(8-15)6-10(7-14-12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNSIPWHRURRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Fluoro-5-phenylnicotinaldehyde typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Fluoro-5-phenylnicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium or Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Fluoro-5-phenylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Fluoro-5-phenylnicotinaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-Fluoro-5-phenylnicotinaldehyde with structurally related aldehydes and nicotinic acid derivatives, focusing on substituent effects, reactivity, and commercial availability.
Structural and Functional Group Comparisons
Key Observations:
Commercial Availability and Pricing
Data from suppliers (as of 2025) highlight cost variations driven by substituent complexity and demand:
The higher cost of this compound (inquiry-based pricing) reflects its specialized applications and synthetic challenges compared to nitro- or methoxy-substituted analogs.
Reactivity and Stability
- Electron-Withdrawing Effects : The 2-F substituent activates the aldehyde for reactions like Schiff base formation, whereas 5-phenyl may slow diffusion-controlled reactions due to steric effects.
- Nitro Group Impact : In 2-Chloro-4-fluoro-5-nitrobenzaldehyde, the nitro group significantly increases electrophilicity, making it more reactive in substitution reactions than the target compound .
- Methoxy Group Impact : The 5-OMe group in 2-Fluoro-5-methoxynicotinaldehyde donates electron density, reducing aldehyde reactivity but improving solubility in polar solvents .
Biological Activity
2-Fluoro-5-phenylnicotinaldehyde is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and comparative studies with similar compounds, supported by relevant data tables and case studies.
The compound features a pyridine ring substituted with a phenyl group and an aldehyde functional group. These structural characteristics enhance its reactivity and biological profile. The presence of the fluorine atom is particularly significant as it enhances the compound's ability to form hydrogen bonds, which is critical for its interactions with various biomolecules.
Key Interactions
- Enzyme Interaction : this compound interacts with several enzymes involved in metabolic pathways, potentially influencing their activity through inhibition or activation.
- Cell Signaling : It affects cell signaling pathways, which are essential for maintaining cellular homeostasis.
Cellular Effects
The compound influences various cellular processes:
- Gene Expression : It may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
- Metabolic Pathways : The compound has been shown to impact cellular metabolism significantly, affecting how cells utilize nutrients and energy.
The mechanism of action involves binding to specific molecular targets, leading to conformational changes that can inhibit or activate enzymatic activity. The fluorine atom enhances binding affinity due to its electronegativity, affecting the electronic properties of the molecule.
Comparative Studies
Comparative studies with similar compounds reveal unique aspects of this compound's biological activity:
| Compound Name | Biological Activity | Observations |
|---|---|---|
| This compound | Significant cytotoxicity against cancer cells | Enhanced by fluorine substitution |
| 2-Fluoro-5-methylpyridine-3-carboxylic acid | Moderate antimicrobial activity | Different efficacy compared to phenyl derivative |
| 2-Chloro-5-phenylnicotinaldehyde | Lower anticancer efficacy | Chlorine substitution reduces reactivity |
Case Study: Anticancer Activity
A recent study evaluated compounds similar to this compound for their anticancer properties. The results demonstrated significant cytotoxic effects against human colorectal adenocarcinoma cell lines (Caco-2) and colon cancer (HCT-116) cells. The study highlighted the potential of these compounds in targeting specific cancer pathways.
Study Findings
- Cytotoxicity : The compound exhibited IC50 values indicating potent cytotoxic effects on cancer cell lines.
- Mechanism : The mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes, leading to alterations in cell proliferation and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
